molecular formula C7H8ClNO2 B011224 2-Chloro-4,6-dimethoxypyridine CAS No. 108279-89-6

2-Chloro-4,6-dimethoxypyridine

Cat. No.: B011224
CAS No.: 108279-89-6
M. Wt: 173.6 g/mol
InChI Key: LEDKCAQIDLSIDL-UHFFFAOYSA-N
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Description

2-Chloro-4,6-dimethoxypyridine is an organic compound with the molecular formula C7H8ClNO2. It is a chlorinated derivative of pyridine, characterized by the presence of two methoxy groups at the 4 and 6 positions and a chlorine atom at the 2 position. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.

Biochemical Analysis

Biochemical Properties

2-Chloro-4,6-dimethoxypyridine plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. It has been observed to interact with enzymes such as cytochrome P450, which is involved in the metabolism of various substrates. The nature of these interactions often involves the binding of this compound to the active site of the enzyme, potentially inhibiting or modifying its activity. Additionally, this compound may interact with proteins involved in cellular signaling pathways, influencing their function and downstream effects .

Cellular Effects

The effects of this compound on cellular processes are diverse. It has been shown to influence cell signaling pathways, particularly those involving kinases and phosphatases. This compound can modulate gene expression by affecting transcription factors and other regulatory proteins. Furthermore, this compound impacts cellular metabolism by interacting with metabolic enzymes, leading to changes in metabolite levels and flux through various pathways .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, altering their conformation and activity. This binding may result in enzyme inhibition or activation, depending on the context. Additionally, this compound can influence gene expression by interacting with transcription factors and other DNA-binding proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability of this compound is influenced by factors such as temperature, pH, and the presence of other chemicals. Over time, this compound may degrade, leading to a reduction in its efficacy. Long-term studies have shown that prolonged exposure to this compound can result in adaptive changes in cellular function, including alterations in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with dosage. At low doses, this compound may have minimal impact on physiological processes. As the dosage increases, more pronounced effects are observed, including potential toxicity at high doses. Studies have identified threshold effects, where a certain concentration of this compound is required to elicit a measurable response. Adverse effects at high doses may include cellular damage, disruption of metabolic pathways, and alterations in organ function .

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its biotransformation. The metabolism of this compound can lead to the formation of various metabolites, which may have distinct biological activities. Additionally, this compound can affect metabolic flux, altering the flow of metabolites through different pathways and impacting overall cellular metabolism .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. It may interact with transporters and binding proteins that facilitate its movement across cellular membranes. The localization and accumulation of this compound within specific cellular compartments can influence its activity and function. For example, its presence in the cytoplasm or nucleus may affect different sets of biomolecules and pathways .

Subcellular Localization

The subcellular localization of this compound is an important determinant of its activity. This compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. Its localization can influence its interactions with biomolecules and its overall function within the cell. For instance, localization to the mitochondria may impact energy metabolism, while nuclear localization may affect gene expression .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4,6-dimethoxypyridine typically involves the chlorination of 4,6-dimethoxypyridine. One common method includes the reaction of 4,6-dimethoxypyridine with a chlorinating agent such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) under reflux conditions. The reaction proceeds as follows:

4,6-dimethoxypyridine+POCl3This compound+HCl\text{4,6-dimethoxypyridine} + \text{POCl}_3 \rightarrow \text{this compound} + \text{HCl} 4,6-dimethoxypyridine+POCl3​→this compound+HCl

Industrial Production Methods

In industrial settings, the production of this compound may involve more efficient and scalable methods. One such method includes the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4,6-dimethoxypyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom at the 2 position can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The compound can be reduced to form 2-chloro-4,6-dimethylpyridine.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous solvents.

Major Products Formed

    Nucleophilic Substitution: Formation of 2-alkoxy-4,6-dimethoxypyridine or 2-amino-4,6-dimethoxypyridine.

    Oxidation: Formation of 2-chloro-4,6-dimethoxybenzaldehyde or 2-chloro-4,6-dimethoxybenzoic acid.

    Reduction: Formation of 2-chloro-4,6-dimethylpyridine.

Scientific Research Applications

2-Chloro-4,6-dimethoxypyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its role in the development of new therapeutic agents.

    Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.

Comparison with Similar Compounds

Similar Compounds

  • 2-Chloro-4,6-dimethylpyridine
  • 2-Chloro-4,6-dihydroxypyridine
  • 2-Chloro-4,6-dimethoxypyrimidine

Uniqueness

2-Chloro-4,6-dimethoxypyridine is unique due to the presence of both chlorine and methoxy groups, which confer distinct reactivity and properties. Compared to its analogs, it offers a balance of electronic effects and steric hindrance, making it a versatile intermediate in organic synthesis.

Properties

IUPAC Name

2-chloro-4,6-dimethoxypyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8ClNO2/c1-10-5-3-6(8)9-7(4-5)11-2/h3-4H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEDKCAQIDLSIDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC(=C1)Cl)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H8ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40447177
Record name 2-Chloro-4,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.60 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

108279-89-6
Record name 2-Chloro-4,6-dimethoxypyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40447177
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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